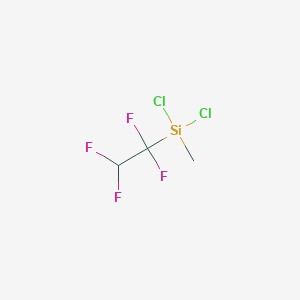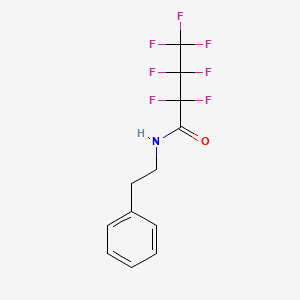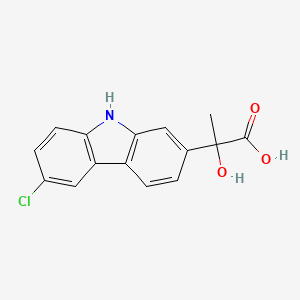
alpha-Hydroxycarprofen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Hydroxycarprofen is a chemical compound with the molecular formula C15H12ClNO3 It is a derivative of carprofen, a non-steroidal anti-inflammatory drug (NSAID) commonly used in veterinary medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Hydroxycarprofen can be synthesized through the hydrolysis of alpha-halocarboxylic acids, which are readily available precursors. The process typically involves a base-induced reaction followed by acid workup . Another common method involves the hydration of unsaturated acids and esters to yield the desired hydroxycarboxylic acid derivatives .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Alpha-Hydroxycarprofen undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted hydroxycarboxylic acids .
Scientific Research Applications
Alpha-Hydroxycarprofen has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in organic synthesis and polymer production.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its anti-inflammatory and analgesic properties, similar to carprofen.
Industry: Utilized in the production of biodegradable polymers and as an additive in animal feed.
Mechanism of Action
The mechanism of action of alpha-Hydroxycarprofen is believed to be similar to that of carprofen. It involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain . The hydroxy group may enhance the compound’s binding affinity to the COX enzymes, potentially increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Glycolic Acid: Another alpha-hydroxy acid used in skincare and polymer synthesis.
Lactic Acid: Commonly used in cosmetics and as a food preservative.
Mandelic Acid: Used in chemical peels and as an antibacterial agent.
Uniqueness
Alpha-Hydroxycarprofen is unique due to its dual functionality as both an alpha-hydroxy acid and a derivative of carprofen. This combination allows it to exhibit properties of both classes of compounds, making it versatile for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C15H12ClNO3 |
|---|---|
Molecular Weight |
289.71 g/mol |
IUPAC Name |
2-(6-chloro-9H-carbazol-2-yl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C15H12ClNO3/c1-15(20,14(18)19)8-2-4-10-11-7-9(16)3-5-12(11)17-13(10)6-8/h2-7,17,20H,1H3,(H,18,19) |
InChI Key |
SDSSKDHMEVUOPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


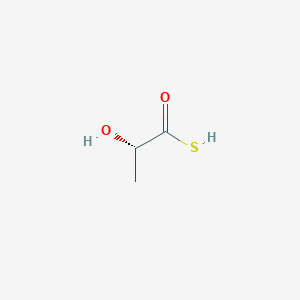
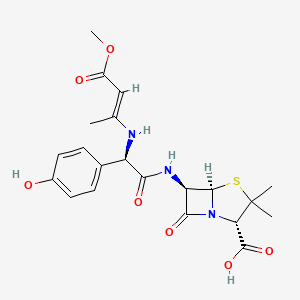
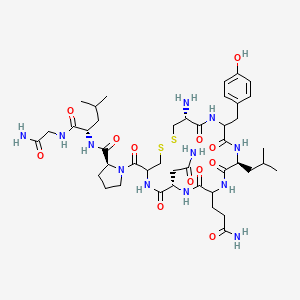
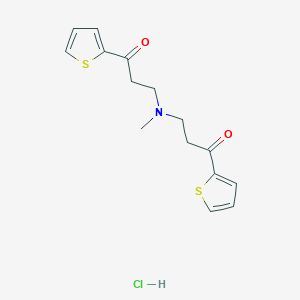
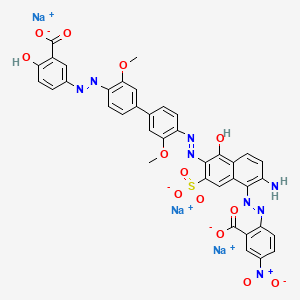
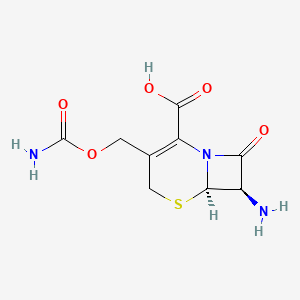
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13420957.png)
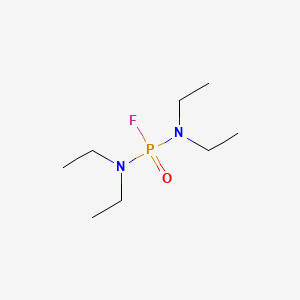

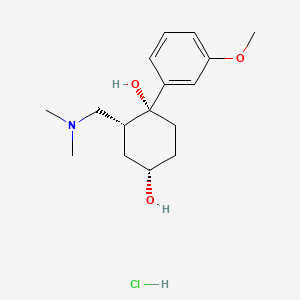
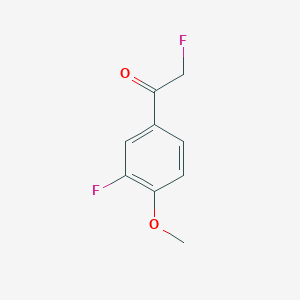
![2-[(3-Fluoropyridin-2-yl)amino]ethanol](/img/structure/B13420993.png)
